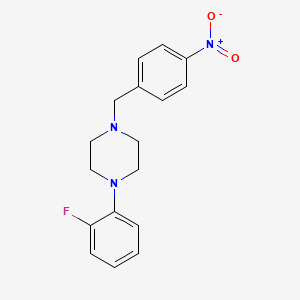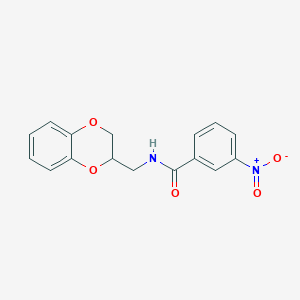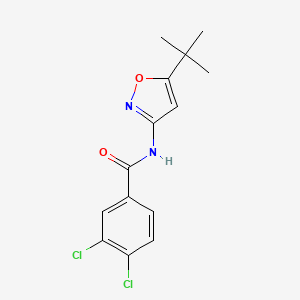
methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It was first discovered in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
Methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes. It enhances the activity of these receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate has been shown to enhance long-term potentiation (LTP), a process that is crucial for learning and memory formation. It also increases the density of AMPA receptors in the hippocampus, a brain region that is important for learning and memory processes. methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate is its selectivity for AMPA receptors, which allows for more precise targeting of these receptors in experimental studies. However, one limitation of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate. One area of interest is its potential therapeutic applications in neurological disorders, particularly those involving cognitive dysfunction. Another area of interest is its potential use as a research tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory processes. Additionally, further studies are needed to investigate the safety and efficacy of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate in humans.
Métodos De Síntesis
The synthesis of methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate involves the reaction of cyclohexylacetic acid with 2,6-dimethylphenylalanine, followed by methylation of the resulting amine with methyl iodide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl N-(cyclohexylacetyl)-N-(2,6-dimethylphenyl)alaninate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h8-10,16-17H,5-7,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXURWBDPLUQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-dimethylanilino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)

![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)






![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)